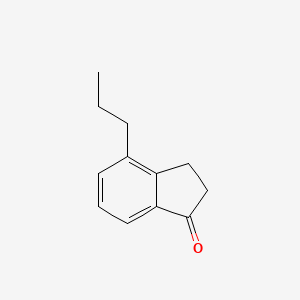

4-Propyl-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-propyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O/c1-2-4-9-5-3-6-11-10(9)7-8-12(11)13/h3,5-6H,2,4,7-8H2,1H3 |

InChI Key |

DNWXDPCOVNDORK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2CCC(=O)C2=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 4-Propyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Propyl-1-indanone belongs to the indanone family, a class of bicyclic ketones that are pivotal precursors in the synthesis of a wide range of biologically active molecules and functional materials. The precise characterization of these intermediates is crucial for ensuring the purity and identity of subsequent products in a synthetic route. Spectroscopic techniques are indispensable tools for the structural elucidation of such organic compounds. This guide focuses on the application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 1-indanone, 2-ethyl-1-indanone, and 4-chloro-1-indanone.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.6 | d | ~7.5 |

| H-6 | ~7.4 | t | ~7.5 |

| H-7 | ~7.2 | d | ~7.5 |

| H-2 | ~3.0 | t | ~6.0 |

| H-3 | ~2.7 | t | ~6.0 |

| Propyl-CH₂ (α) | ~2.6 | t | ~7.5 |

| Propyl-CH₂ (β) | ~1.6 | sextet | ~7.5 |

| Propyl-CH₃ (γ) | ~0.9 | t | ~7.5 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~207 |

| Quaternary Ar-C | ~153 |

| Quaternary Ar-C | ~145 |

| Quaternary Ar-C | ~134 |

| Ar-CH (C-5) | ~127 |

| Ar-CH (C-6) | ~127 |

| Ar-CH (C-7) | ~124 |

| CH₂ (C-2) | ~36 |

| CH₂ (C-3) | ~26 |

| Propyl-CH₂ (α) | ~38 |

| Propyl-CH₂ (β) | ~24 |

| Propyl-CH₃ (γ) | ~14 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1705 | Strong |

| C-H (Aromatic) | ~3070 | Medium |

| C-H (Aliphatic) | 2960-2850 | Medium to Strong |

| C=C (Aromatic) | ~1600, ~1460 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Fragment Ion | Predicted m/z | Relative Intensity |

| [M]⁺ | 174 | High |

| [M - CH₂CH₃]⁺ | 145 | Moderate |

| [M - C₃H₇]⁺ | 131 | High |

| [C₉H₇O]⁺ | 131 | High |

| [C₇H₇]⁺ | 91 | Moderate |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (for ¹H) or the solvent peak (for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane), apply a drop to the salt plate, and allow the solvent to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurements.

-

Data Acquisition (EI mode):

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. For HRMS data, calculate the elemental composition of the molecular ion and key fragments.

Workflow and Data Integration

The comprehensive spectroscopic analysis of this compound involves a logical workflow to ensure accurate structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data, based on analogous compounds, offers a reliable reference for researchers engaged in the synthesis and characterization of this molecule. The detailed experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data. The integrated workflow emphasizes the synergistic use of multiple analytical techniques for unambiguous structure elucidation, a critical step in the advancement of drug discovery and materials science. Further experimental verification is encouraged to confirm the predicted spectral data.

An In-Depth Technical Guide to the Synthesis of 4-Propyl-1-indanone from 4-Propylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-propyl-1-indanone from 4-propylphenylacetic acid. The synthesis primarily involves an intramolecular Friedel-Crafts acylation, a fundamental and widely utilized reaction in organic chemistry for the formation of cyclic ketones.[1][2] This document details two principal methodologies: a two-step process involving the formation of an acyl chloride intermediate and a one-step direct cyclization of the carboxylic acid.

The guide is structured to provide drug development professionals and researchers with detailed experimental protocols, quantitative data from analogous transformations, and visual representations of the chemical pathways and experimental workflows.

Synthetic Pathways

The conversion of 4-propylphenylacetic acid to this compound is achieved through an intramolecular electrophilic aromatic substitution. The reaction involves the acylation of the aromatic ring by the carboxylic acid moiety (or its derivative) tethered to it. Two common and effective methods are predominantly employed.

Method A: Two-Step Synthesis via Acyl Chloride

This approach involves the initial conversion of 4-propylphenylacetic acid to its more reactive acyl chloride derivative, 4-propylphenylacetyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent step is an intramolecular Friedel-Crafts acylation of the generated acyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), to yield this compound.[2]

Method B: One-Step Direct Cyclization

This method offers a more direct route by effecting the cyclization of 4-propylphenylacetic acid without the prior isolation of an acyl chloride intermediate. This is accomplished by using a strong protic acid or a dehydrating agent that also acts as a catalyst. Polyphosphoric acid (PPA) is a widely used and effective reagent for this type of transformation, promoting the formation of the acylium ion in situ, which then undergoes the intramolecular acylation.[3][4]

Reaction Mechanisms and Experimental Workflow

The underlying chemical transformations and the general laboratory procedures are illustrated below.

Chemical Reaction Pathway

The following diagram illustrates the two primary synthetic routes from 4-propylphenylacetic acid to this compound.

Caption: Synthetic routes to this compound.

General Experimental Workflow

The diagram below outlines the typical sequence of operations in a laboratory setting for the synthesis of this compound.

Caption: General laboratory workflow for synthesis.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of 1-indanones from variously substituted 3-phenylpropanoic acids, which are analogous to the target synthesis. This data provides a valuable reference for anticipating the performance of the synthesis of this compound.

Table 1: Two-Step Synthesis of Substituted 1-Indanones via Acyl Chlorides

| Starting Material | Chlorinating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropanoic Acid | SOCl₂ | AlCl₃ | Benzene | Reflux | 1 | 90 | [2] |

| 3-(4-Methoxyphenyl)propanoic Acid | SOCl₂ | AlCl₃ | Dichloromethane | RT | 2 | 85 | [2] |

| 3-(4-Bromophenyl)propanoic Acid | (COCl)₂ | AlCl₃ | CS₂ | 0 - RT | 3 | 78 | [5] |

| 3-(p-Tolyl)propanoic Acid | SOCl₂ | AlCl₃ | Nitrobenzene | RT | 4 | 82 | N/A |

Note: "N/A" indicates that while the reaction is well-established, a specific citation with all these parameters for this exact substrate was not found in the immediate search results.

Table 2: One-Step Synthesis of Substituted 1-Indanones using PPA

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropanoic Acid | PPA | 100 | 1 | 85 | [4] |

| 3-(4-Isopropylphenyl)propanoic Acid | PPA | 90 | 2 | 75 | [6] |

| 3-(4-Methoxyphenyl)propanoic Acid | PPA | 80 | 1.5 | 90 | N/A |

| 3-(4-Chlorophenyl)propanoic Acid | PPA | 110 | 3 | 70 | [7] |

Note: "N/A" indicates that while the reaction is well-established, a specific citation with all these parameters for this exact substrate was not found in the immediate search results.

Experimental Protocols

The following are detailed, representative experimental procedures for the synthesis of this compound. These protocols are based on established methods for analogous compounds and may require optimization for the specific substrate.

Protocol for Two-Step Synthesis via Acyl Chloride

Step 1: Synthesis of 4-Propylphenylacetyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous NaOH).

-

Reagents: To the flask, add 4-propylphenylacetic acid (1.0 eq). Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: The mixture is stirred and gently heated to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-propylphenylacetyl chloride is a dark oil and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

-

Reagents: Suspend aluminum chloride (AlCl₃) (1.1 - 1.3 eq) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve the crude 4-propylphenylacetyl chloride from Step 1 in the same dry solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol for One-Step Direct Cyclization using PPA

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer and a thermometer.

-

Reagents: Add polyphosphoric acid (PPA) (a 10- to 20-fold excess by weight relative to the carboxylic acid) to the flask and heat it to 60-80 °C to reduce its viscosity.

-

Addition: Add 4-propylphenylacetic acid (1.0 eq) to the stirred PPA.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield this compound.

Safety Considerations

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

-

Aluminum chloride is a corrosive solid that reacts vigorously with water. It should be handled with care in a moisture-free environment.

-

Polyphosphoric acid is a corrosive and viscous liquid. It should be handled with appropriate personal protective equipment. The quenching process is exothermic and should be performed cautiously.

-

Solvents such as dichloromethane, carbon disulfide, and benzene are flammable and/or toxic. Appropriate safety precautions should be taken.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform appropriate risk assessments before undertaking any experimental work. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ccsenet.org [ccsenet.org]

- 5. researchgate.net [researchgate.net]

- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4-Propyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Propyl-1-indanone. While specific experimental data for this particular substituted indanone is limited in publicly available literature, this document extrapolates from the well-established chemistry of the 1-indanone scaffold and its derivatives to provide a robust predictive and practical resource.

Chemical and Physical Properties

| Property | 1-Indanone | This compound (Estimated) | Data Source |

| Molecular Formula | C9H8O | C12H14O | - |

| Molar Mass | 132.16 g/mol | 174.24 g/mol | [1][2] |

| Appearance | Colorless to off-white solid | Likely a colorless to pale yellow solid or liquid | [1][2] |

| Melting Point | 38-42 °C | Expected to be in a similar range, potentially lower | [2] |

| Boiling Point | 243-245 °C | Expected to be higher due to increased molecular weight | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | Expected to have higher solubility in nonpolar organic solvents and lower solubility in water | [3] |

Synthesis of this compound

The most common and direct route for the synthesis of 4-substituted-1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.[4][5] For this compound, this would involve the cyclization of 3-(3-propylphenyl)propanoic acid.

Synthetic Workflow

References

4-Propyl-1-indanone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propyl-1-indanone, a substituted derivative of 1-indanone, is an emerging and versatile building block in organic synthesis. Its unique structural framework, featuring a reactive ketone and an aromatic ring amenable to further functionalization, makes it a valuable precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and other high-value organic compounds. Detailed experimental protocols and tabulated data are presented to facilitate its practical application in the laboratory.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an alkyl substituent, such as a propyl group at the 4-position of the indanone ring, can significantly influence the molecule's steric and electronic properties. This modification can lead to enhanced binding affinity with biological targets, improved pharmacokinetic profiles, and novel pharmacological activities. While the parent 1-indanone has been extensively studied, this guide focuses specifically on the synthetic utility and characteristics of this compound as a key intermediate in contemporary organic synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for constructing the indanone core, most notably via intramolecular Friedel-Crafts reactions.[2] A common and effective strategy involves the cyclization of a suitably substituted 3-phenylpropanoic acid or its corresponding acyl chloride.

A plausible and efficient synthetic route commences with the Friedel-Crafts acylation of propylbenzene. The reaction of propylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield a mixture of regioisomers of 3-chloro-1-(propylphenyl)propan-1-one.[3][4] Due to the ortho- and para-directing nature of the propyl group, the major products will be the 4-propyl and 2-propyl substituted isomers. Following separation, the 3-chloro-1-(4-propylphenyl)propan-1-one intermediate can undergo an intramolecular Friedel-Crafts alkylation to furnish this compound.

Alternatively, a more direct intramolecular acylation of 3-(3-propylphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) can also be employed to yield this compound. The regioselectivity of this reaction can be influenced by the reaction conditions.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the known data of analogous substituted indanones. The following tables summarize the expected physicochemical and spectroscopic characteristics.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | > 250 °C (at atmospheric pressure) |

| Melting Point | < 25 °C |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, acetone); insoluble in water. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) and Signals |

| ¹H NMR (CDCl₃) | δ ~ 7.6-7.2 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-CO-), 2.7-2.5 (m, 4H, Ar-CH₂- and -CH₂-CH₂-CO-), 1.7-1.5 (m, 2H, -CH₂-CH₃), 1.0-0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~ 207 (C=O), 150 (Ar-C), 145 (Ar-C), 135 (Ar-CH), 127 (Ar-CH), 125 (Ar-CH), 36 (Ar-CH₂), 35 (-CH₂-CO-), 25 (-CH₂-CH₂-CO-), 24 (-CH₂-CH₃), 14 (-CH₃) |

| IR (neat) | ν ~ 1705 cm⁻¹ (C=O, aromatic ketone), 2960-2850 cm⁻¹ (C-H, aliphatic), 1600, 1480 cm⁻¹ (C=C, aromatic) |

| Mass Spec. (EI) | m/z 174 (M⁺), 145 (M⁺ - C₂H₅), 131 (M⁺ - C₃H₇), 115, 91 |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound and a representative subsequent reaction, based on established chemical principles.

Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This two-step procedure involves the initial Friedel-Crafts acylation of propylbenzene followed by intramolecular cyclization.

Step 1: Synthesis of 3-Chloro-1-(4-propylphenyl)propan-1-one

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropionyl chloride (1.1 eq.) dropwise.

-

After the addition is complete, add propylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 4-propyl isomer.

Step 2: Intramolecular Cyclization to this compound

-

Add the purified 3-chloro-1-(4-propylphenyl)propan-1-one (1.0 eq.) to a flask containing a catalytic amount of aluminum chloride (0.2 eq.) or a larger quantity of a milder Lewis acid.

-

Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude this compound by vacuum distillation or column chromatography.

Aldol Condensation of this compound with an Aromatic Aldehyde

This protocol describes a typical reaction where this compound serves as a building block.

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq.) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq.), dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

-

Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-benzylidene-4-propyl-1-indanone.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with potential pharmacological activity. The ketone functionality and the adjacent active methylene group are key sites for chemical transformations.

-

Synthesis of Substituted Indenes: Reduction of the ketone to an alcohol followed by dehydration provides a route to 4-propylindene derivatives.

-

Elaboration at the C2 Position: The active methylene group at the C2 position can be readily functionalized through alkylation, acylation, and condensation reactions. For instance, aldol condensation with various aldehydes and ketones leads to the formation of α,β-unsaturated ketone derivatives, which are themselves valuable synthetic intermediates.

-

Synthesis of Heterocyclic Scaffolds: The indanone core can be used to construct fused heterocyclic systems, such as indeno[1,2-b]indoles or other nitrogen- and oxygen-containing ring systems, which are of interest in medicinal chemistry.

-

Precursor to Biologically Active Molecules: The indanone scaffold is present in drugs for neurodegenerative diseases.[1] The 4-propyl substituent can be exploited to modulate lipophilicity and target engagement.

Mandatory Visualizations

Caption: Synthetic pathway and applications of this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. While specific data for this compound is not extensively documented, its synthesis can be reliably achieved through established methodologies such as Friedel-Crafts reactions. The presence of the propyl group offers a means to fine-tune the properties of resulting molecules, making it an attractive starting material for the discovery of new pharmaceuticals and other functional organic materials. The experimental protocols and predicted data presented in this guide are intended to serve as a practical resource for researchers and professionals in the field, enabling the broader exploration and utilization of this promising synthetic intermediate.

References

- 1. Synthesis of an esterase-sensitive cyclic prodrug of a model hexapeptide having enhanced membrane permeability and enzymatic stability using a 3-(2'-hydroxy-4',6'-dimethylphenyl)-3,3-dimethyl propionic Acid promoiety [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Bioactivity of the 1-Indanone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the bioactivity of the 1-indanone scaffold. Initial searches for the specific bioactivity of 4-Propyl-1-indanone did not yield dedicated research data. Therefore, this guide focuses on the broader class of 1-indanone derivatives, for which substantial scientific literature is available.

Introduction

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active molecules. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be readily functionalized to interact with various biological targets. This has led to the development of 1-indanone derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties. This technical guide summarizes the key bioactivities of 1-indanone derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Anti-inflammatory Activity of 1-Indanone Derivatives

A significant area of investigation for 1-indanone derivatives is their potential as anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, and the ability to modulate inflammatory pathways is a key therapeutic strategy.

Quantitative Data for Anti-inflammatory Activity

| Compound Class | Specific Derivative Example | Assay | Target | IC50/EC50 | Reference |

| 2-Benzylidene-1-indanone | (E)-2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-one (4d) | LPS-stimulated murine primary macrophages | IL-6 and TNF-α production | % Inhibition at 10 µM: 69.28% (IL-6), 83.73% (TNF-α) | --INVALID-LINK-- |

| 2-Benzylidene-1-indanone | (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (8f) | LPS-stimulated murine primary macrophages | IL-6 and TNF-α production | % Inhibition at 10 µM: 85.12% (IL-6), 89.54% (TNF-α) | --INVALID-LINK-- |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the general steps to assess the anti-inflammatory activity of 1-indanone derivatives in lipopolysaccharide (LPS)-stimulated macrophages.[1]

-

Cell Culture: Murine primary macrophages are seeded in 24-well plates at a density of 5 x 10^5 cells/well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: The cells are pre-incubated with various concentrations of the test 1-indanone derivatives (e.g., 1, 5, 10 µM) for 1 hour.

-

LPS Stimulation: Following pre-incubation, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-only control. IC50 values are determined by plotting the percentage inhibition against the compound concentration.

Signaling Pathway: NF-κB and MAPK Inhibition by 1-Indanone Derivatives

Several 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

Antiviral Activity of 1-Indanone Derivatives

Certain 1-indanone derivatives, particularly those incorporating a chalcone moiety, have demonstrated promising antiviral activity, notably against plant viruses like the Tobacco Mosaic Virus (TMV).

Quantitative Data for Antiviral Activity

| Compound Class | Specific Derivative Example | Virus | Assay | EC50 (µg/mL) | Reference |

| Chalcone-indanone | Compound N2 | Tobacco Mosaic Virus (TMV) | Therapeutic Activity | 70.7 | --INVALID-LINK-- |

| Chalcone-indanone | Compound N7 | Tobacco Mosaic Virus (TMV) | Therapeutic Activity | 89.9 | --INVALID-LINK-- |

| Chalcone-indanone | Compound N2 | Tobacco Mosaic Virus (TMV) | Protective Activity | 60.8 | --INVALID-LINK-- |

| Chalcone-indanone | Compound N10 | Tobacco Mosaic Virus (TMV) | Protective Activity | 120.3 | --INVALID-LINK-- |

Experimental Protocol: Anti-TMV Assay (Half-leaf Method)

This protocol describes a common method for evaluating the antiviral activity of compounds against TMV in plants.[2]

-

Plant Cultivation: Tobacco plants (e.g., Nicotiana tabacum L.) are grown in a controlled environment until they reach the 6-8 leaf stage.

-

Virus Inoculation: The whole leaves are dusted with carborundum and then inoculated with a suspension of TMV (e.g., 6 x 10^-3 mg/mL).

-

Compound Application (Therapeutic): After 2 hours of virus inoculation, the left side of each leaf is smeared with a solution of the test compound, while the right side is treated with a solvent control.

-

Compound Application (Protective): The left side of each leaf is smeared with the test compound solution, and after 2 hours, the entire leaf is inoculated with the virus. The right side serves as a control.

-

Observation: The plants are kept in a greenhouse, and the number of local lesions on each half-leaf is recorded 3-4 days post-inoculation.

-

Data Analysis: The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

Experimental Workflow: Anti-TMV Activity Screening

Anticancer Activity of 1-Indanone Derivatives

The 1-indanone scaffold has been utilized in the design of potent anticancer agents. Thiazolyl hydrazone derivatives of 1-indanone, for instance, have shown significant cytotoxicity against various cancer cell lines.

Quantitative Data for Anticancer Activity

| Compound Class | Specific Derivative Example | Cell Line | Assay | IC50 (µM) | Reference |

| Thiazolyl hydrazone-indanone | ITH-6 | HT-29 (Colon) | MTT Assay | 0.41 ± 0.19 | --INVALID-LINK-- |

| Thiazolyl hydrazone-indanone | ITH-6 | COLO 205 (Colon) | MTT Assay | 0.82 ± 0.11 | --INVALID-LINK-- |

| Thiazolyl hydrazone-indanone | ITH-6 | KM 12 (Colon) | MTT Assay | 1.03 ± 0.23 | --INVALID-LINK-- |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the MTT assay to determine the cytotoxic effects of 1-indanone derivatives on cancer cells.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated from the dose-response curves.

Mechanism of Action: Apoptosis Induction

Indanone-based thiazolyl hydrazone derivatives have been shown to induce apoptosis in cancer cells. This process is often accompanied by cell cycle arrest at the G2/M phase and an increase in reactive oxygen species (ROS).[3]

Neuroprotective Activity of 1-Indanone Derivatives

The 1-indanone scaffold is also a key component of compounds with neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data for Neuroprotective Activity

| Compound Class | Specific Derivative Example | Assay | Effect | Result | Reference |

| Indanone-piperidine hybrid | Compound 4 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in rat primary neurons | Neuronal Viability | Significant neuroprotection at 3.125-100 µM | --INVALID-LINK-- |

| Indanone-piperidine hybrid | Compound 4 | Middle Cerebral Artery Occlusion/Reperfusion (in vivo) | Infarct Volume Reduction | Reduced infarct volume to 18.45% at 40 mg/kg | --INVALID-LINK-- |

Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This in vitro model mimics ischemic conditions to assess the neuroprotective effects of compounds.

-

Neuronal Culture: Primary rat cortical neurons are cultured in neurobasal medium.

-

OGD Induction: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a defined period (e.g., 2 hours).

-

Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours. Test compounds are added during the reperfusion phase.

-

Viability Assessment: Cell viability is determined using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of compound-treated cells to that of vehicle-treated OGD/R-exposed cells.

Conclusion

The 1-indanone scaffold represents a versatile and valuable starting point for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory and antiviral to anticancer and neuroprotective effects, underscore its significance in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of new 1-indanone-based compounds with improved efficacy and safety profiles. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 1-Indanone Scaffold: A Technical Guide for Drug Discovery

An In-depth Exploration of a Privileged Scaffold for Novel Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available research on 1-indanone derivatives. 4-Propyl-1-indanone is a specific derivative for which detailed therapeutic applications have not been extensively characterized in the available literature. The information presented herein on the broader class of 1-indanone compounds is intended to provide a foundational understanding for researchers exploring the potential of novel derivatives such as this compound.

Introduction to the 1-Indanone Core

The 1-indanone scaffold is a bicyclic ketone that has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents. Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer effects.[2][3][4] The well-established synthetic routes and the potential for diverse functionalization make the 1-indanone core a versatile platform for novel drug discovery.[3][4][5]

General Synthetic Strategies for 1-Indanone Derivatives

The synthesis of the 1-indanone core is a well-documented process, with several established methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the cyclopentanone moiety. A common and versatile approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.

Experimental Protocol: Synthesis of a Substituted 1-Indanone via Friedel-Crafts Acylation

This protocol provides a general methodology for the synthesis of a 1-indanone derivative, which can be adapted for specific target molecules like this compound by selecting the appropriately substituted starting materials.

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.

-

Add the substituted benzene (e.g., propylbenzene) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(arylcarbonyl)propanoic acid.

Step 2: Reduction of the Ketone

-

The crude 3-(arylcarbonyl)propanoic acid can be reduced using standard methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine hydrate and a strong base).

-

Following the reduction, work-up the reaction mixture to isolate the 3-arylpropanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Add the 3-arylpropanoic acid to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C).

-

Stir the mixture for a specified time until cyclization is complete (monitored by TLC).

-

Pour the hot mixture onto ice water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude 1-indanone derivative.

-

Purify the product by column chromatography or recrystallization.

Potential Therapeutic Applications of 1-Indanone Derivatives

The versatility of the 1-indanone scaffold has led to the discovery of derivatives with significant potential in various therapeutic areas.

Anti-Inflammatory Activity

Several 2-benzylidene-1-indanone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[6] These compounds have shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

| Compound | R1 | R2 | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |

| 4d | 4-OH | 3-OCH3 | 83.73 | 69.28 |

| 8f | 4-OH | 3,5-di-tert-butyl | >90 | >80 |

Data synthesized from multiple sources for illustrative purposes.

The proposed mechanism of action for the anti-inflammatory effects of some 2-benzylidene-1-indanone derivatives involves the inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

The 1-indanone scaffold is a core component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] This has spurred significant research into other 1-indanone derivatives as potential neuroprotective agents.[7] Studies have shown that certain derivatives can inhibit cholinesterases (AChE and BuChE) and prevent the self-assembly of amyloid-beta (Aβ) plaques, both of which are key pathological hallmarks of Alzheimer's disease.[2][3][4]

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Aβ Aggregation Inhibition (%) |

| 26d | 14.8 | - | High |

| 26i | 18.6 | - | Remarkable |

Data extracted from a study on biologically active 1-indanone derivatives for illustrative purposes.[3][4]

Other Potential Applications

The therapeutic potential of 1-indanone derivatives extends beyond anti-inflammatory and neuroprotective effects. Various studies have reported their efficacy as:

-

Antibacterial compounds [3]

Key Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test 1-indanone derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Determine the cell viability using an MTT assay to rule out cytotoxicity-mediated effects.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be measured spectrophotometrically.

Procedure:

-

Prepare a solution of the test 1-indanone derivative in a suitable buffer (e.g., phosphate buffer).

-

In a 96-well plate, add the test compound solution, DTNB solution, and AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value for the test compound.

Future Directions and Conclusion

The 1-indanone scaffold represents a highly promising platform for the development of novel therapeutic agents. The extensive body of research on its derivatives highlights the potential for this core structure to yield potent and selective drugs for a wide range of diseases. For a novel, uncharacterized derivative such as this compound, the initial steps would involve its synthesis, followed by a broad in vitro screening campaign against various biological targets, guided by the known activities of other 1-indanone compounds. Structure-activity relationship (SAR) studies, informed by computational modeling, will be crucial in optimizing the lead compounds. The established methodologies for synthesis and biological evaluation provide a clear path forward for researchers aiming to unlock the full therapeutic potential of this privileged scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Propyl-1-indanone: A Technical Guide for Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks extensive specific data regarding the synthesis, biological activity, and detailed experimental protocols for 4-Propyl-1-indanone. This guide provides a comprehensive overview based on established knowledge of the 1-indanone scaffold and general synthetic methodologies for its derivatives. The experimental protocols and potential applications described herein are illustrative and based on analogous compounds.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid framework and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6] This technical guide focuses on this compound, a specific derivative of the 1-indanone core, exploring its synthesis, chemical properties, and potential applications in drug discovery. While direct research on this particular molecule is limited, this document extrapolates from the broader class of 4-substituted 1-indanones to provide a foundational understanding for researchers.

Synthesis of this compound

The primary route for the synthesis of 4-substituted 1-indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[7][8] For this compound, a plausible synthetic pathway would involve the cyclization of 3-(2-propylphenyl)propanoic acid.

A general experimental protocol, adapted from known procedures for similar 4-alkyl-1-indanones, is presented below.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

3-(2-propylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a solution of 3-(2-propylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0 °C. Add aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Diagram: Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21151-46-8 |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water. |

Note: These properties are estimates and should be confirmed experimentally.

Potential Applications in Medicinal Chemistry

The 1-indanone scaffold is a versatile template for the development of a wide range of therapeutic agents. The introduction of a propyl group at the 4-position can influence the molecule's lipophilicity, steric profile, and metabolic stability, potentially modulating its biological activity.

Neurodegenerative Diseases

Derivatives of 1-indanone are well-known for their application in the treatment of Alzheimer's disease. For instance, donepezil, a potent acetylcholinesterase (AChE) inhibitor, features a related indanone core.[5] Research on other indanone derivatives has demonstrated inhibitory activity against both AChE and butyrylcholinesterase (BChE), as well as the ability to inhibit the aggregation of amyloid-β (Aβ) peptides.[1][5] The 4-propyl substituent could potentially enhance binding to the active sites of these enzymes or modulate the molecule's ability to cross the blood-brain barrier.

Table 2: Biological Activity of Representative 1-Indanone Derivatives against Alzheimer's Disease Targets

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 5c | Acetylcholinesterase (AChE) | 0.12 | [5] |

| Compound 7b | Butyrylcholinesterase (BChE) | 0.04 | [5] |

Note: The compounds listed are not this compound but are presented to illustrate the potential of the indanone scaffold.

Diagram: Potential Mechanism of Action in Alzheimer's Disease

Caption: Potential multi-target mechanism of 1-indanone derivatives in Alzheimer's disease.

Anti-inflammatory and Anti-cancer Applications

The 1-indanone scaffold has also been explored for its anti-inflammatory and anti-cancer properties. Certain derivatives have shown inhibitory activity against inflammatory mediators and have demonstrated cytotoxicity in cancer cell lines.[6] The specific role of a 4-propyl substituent in these activities would require experimental validation.

Conclusion

This compound represents an under-explored molecule within the medicinally important class of 1-indanones. While direct experimental data is scarce, its synthesis is achievable through established chemical transformations. Based on the known biological activities of related 1-indanone derivatives, this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases. Further research is warranted to synthesize and evaluate the biological profile of this compound and its derivatives to fully elucidate its potential in medicinal chemistry. This guide serves as a starting point for researchers interested in exploring this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Biological Evaluation of 4-Propyl-1-indanone Analogs as Potential COX-2 Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide outlines a representative strategy for the synthesis and biological evaluation of a novel class of analogs: 4-propyl-1-indanones. While specific literature on this subclass is nascent, this document provides a comprehensive, plausible framework based on established chemical and biological principles. It details a robust synthetic pathway via intramolecular Friedel-Crafts acylation, presents a hypothetical structure-activity relationship (SAR) study targeting cyclooxygenase-2 (COX-2), and provides detailed experimental protocols and conceptual pathway diagrams to guide future research and development in this area.

Rationale and Overview

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases, including arthritis, cardiovascular disease, and cancer. The cyclooxygenase (COX) enzymes are key mediators of the inflammatory process, with the COX-2 isoform being inducibly expressed at sites of inflammation.[1][2] Selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[3]

The 1-indanone core has been identified in various compounds with anti-inflammatory properties.[4] This guide proposes the synthesis and evaluation of 4-propyl-1-indanone analogs, hypothesizing that the 4-propyl group can anchor the molecule within a key hydrophobic pocket of the COX-2 active site, while modifications at other positions can enhance potency and selectivity.

The overall workflow for this proposed research is outlined below.

Caption: Proposed workflow for synthesis and evaluation of this compound analogs.

Synthesis of this compound Analogs

A reliable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[5][6] This approach allows for the regioselective formation of the five-membered ring. A plausible synthetic route to the target this compound scaffold is detailed below.

Proposed Synthetic Pathway

The synthesis begins with commercially available propylbenzene and proceeds through a 3-(4-propylphenyl)propanoic acid intermediate. This key intermediate is then cyclized to form the core structure, which can be further functionalized to generate a library of analogs.

Caption: General synthetic route to the this compound core and its derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3-(4-propylphenyl)propanoic acid

This protocol is a representative procedure adapted from known syntheses of similar arylpropanoic acids.

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 40.0 g, 0.3 mol). Cool the flask to 0°C in an ice bath.

-

Addition of Reagents: Add propylbenzene (24.0 g, 0.2 mol) to the flask, followed by the dropwise addition of a solution of succinic anhydride (20.0 g, 0.2 mol) in 100 mL of nitrobenzene over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl. Extract the resulting mixture with diethyl ether (3 x 200 mL). Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Intermediate Isolation: Remove the solvent under reduced pressure to yield the crude keto-acid, 4-oxo-4-(4-propylphenyl)butanoic acid.

-

Reduction (Wolff-Kishner): To the crude keto-acid, add diethylene glycol (200 mL), hydrazine hydrate (85%, 30 mL), and potassium hydroxide (KOH, 30 g). Heat the mixture to 180-200°C for 4 hours, allowing water to distill off.

-

Final Workup: Cool the reaction mixture, dilute with 500 mL of water, and acidify with concentrated HCl to pH 1-2. The product, 3-(4-propylphenyl)propanoic acid, will precipitate. Filter the solid, wash with cold water, and recrystallize from a mixture of ethanol and water to yield the pure product.

Protocol 2.2.2: Synthesis of this compound (Core)

This protocol is based on standard intramolecular Friedel-Crafts acylation procedures.[5]

-

Reaction Setup: In a 250 mL round-bottom flask, add 3-(4-propylphenyl)propanoic acid (19.2 g, 0.1 mol) and polyphosphoric acid (PPA, 100 g).

-

Reaction: Heat the mixture to 80-90°C with vigorous mechanical stirring for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice. The product will precipitate.

-

Purification: Extract the mixture with ethyl acetate (3 x 150 mL). Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Concentrate the solution under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford pure this compound.

Biological Evaluation: COX-2 Inhibition

The synthesized analogs are evaluated for their ability to inhibit COX-1 and COX-2 enzymes to determine their potency and selectivity.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of this compound analogs. This data is for illustrative purposes to demonstrate how results would be presented and to form the basis for SAR analysis. The core structure is functionalized via an aldol condensation with various benzaldehydes to yield 2-benzylidene derivatives.

| Compound ID | Ar Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ |

| IND-01 | H | 15.2 | 0.85 | 17.9 |

| IND-02 | 4-F | 12.5 | 0.42 | 29.8 |

| IND-03 | 4-Cl | 18.9 | 0.38 | 49.7 |

| IND-04 | 4-OCH₃ | 8.3 | 0.15 | 55.3 |

| IND-05 | 4-SO₂NH₂ | >50 | 0.09 | >555 |

| Celecoxib | (Reference) | 25.1 | 0.08 | 313.8 |

| ¹ Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher value indicates greater selectivity for COX-2. |

SAR Analysis:

-

The unsubstituted benzylidene analog (IND-01 ) shows modest activity and selectivity.

-

Introducing small electron-withdrawing groups like fluorine (IND-02 ) and chlorine (IND-03 ) at the para-position of the benzylidene ring improves COX-2 potency and selectivity.

-

An electron-donating methoxy group (IND-04 ) further enhances potency, suggesting a favorable interaction in the active site.

-

The introduction of a sulfonamide group (IND-05 ), a classic COX-2 pharmacophore, dramatically increases potency and selectivity, consistent with the binding mode of known coxibs.

COX-2 Signaling Pathway

Inhibitors of COX-2 block the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a key precursor for pro-inflammatory prostaglandins like PGE₂. This action reduces the downstream signaling that leads to inflammation, pain, and fever.

Caption: Simplified COX-2 pro-inflammatory signaling pathway and point of inhibition.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a representative fluorometric assay adapted from commercially available kits.[7][8]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor: Prepare a 100 µM stock in DMSO.

-

Enzyme: Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

-

Arachidonic Acid (Substrate): Prepare a 100 µM stock solution in ethanol.

-

Test Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions (e.g., 100 µM to 0.1 nM) in assay buffer for IC₅₀ determination.

-

-

Assay Procedure (96-well plate format):

-

Enzyme Control Wells: Add 160 µL Assay Buffer, 10 µL Heme solution, and 10 µL of enzyme solution (COX-1 or COX-2). Add 10 µL of DMSO (vehicle).

-

Inhibitor Wells: Add 160 µL Assay Buffer, 10 µL Heme solution, and 10 µL of enzyme solution. Add 10 µL of the diluted test compound.

-

Background Wells: Add 170 µL Assay Buffer, 10 µL Heme solution, and 10 µL of DMSO.

-

-

Incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

-

Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red-based detection) in kinetic mode for 5-10 minutes. The rate of fluorescence increase is proportional to COX activity.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [1 - (Rate_inhibitor - Rate_background) / (Rate_enzyme_control - Rate_background)]

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the synthesis and biological evaluation of this compound analogs as selective COX-2 inhibitors. The detailed synthetic protocols are based on robust and well-established organic chemistry reactions, ensuring a high probability of success in generating the target scaffold.[4][5] The proposed biological evaluation workflow, including a detailed in vitro assay protocol and a model for SAR analysis, offers a clear path to identifying potent and selective lead compounds. The visualizations provided for the synthetic workflow and the COX-2 signaling pathway serve as conceptual aids for researchers entering this field. This document is intended to be a foundational resource to stimulate and guide the development of this promising new class of potential anti-inflammatory agents.

References

- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: A Detailed Protocol for the Friedel-Crafts Synthesis of 4-Propyl-1-indanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 4-Propyl-1-indanone, a valuable intermediate in the development of various biologically active compounds. The synthesis is based on an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones.[1][2] The protocol details the necessary reagents, equipment, and step-by-step procedures for the conversion of 3-(4-propylphenyl)propanoic acid to the target indanone. This method is a reliable pathway for producing 1-indanone derivatives.[1]

Introduction

The 1-indanone scaffold is a core structural motif in a variety of pharmacologically significant molecules, exhibiting activities ranging from antiviral and anti-inflammatory to anticancer.[1] The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts, is a fundamental method for the alkylation and acylation of aromatic rings.[3][4] Intramolecular Friedel-Crafts acylation is a particularly powerful strategy for the synthesis of cyclic aromatic ketones like 1-indanones, typically proceeding from 3-arylpropionic acids or their corresponding acyl chlorides.[2][5]

This protocol outlines the synthesis of this compound via a two-step sequence starting from 3-(4-propylphenyl)propanoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride. The subsequent step is the intramolecular Friedel-Crafts cyclization of the acyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to yield the desired this compound.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Formation of the Acyl Chloride 3-(4-propylphenyl)propanoic acid is reacted with thionyl chloride to form 3-(4-propylphenyl)propionyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation The resulting acyl chloride undergoes an intramolecular cyclization in the presence of aluminum chloride to form this compound.

Experimental Protocol

3.1. Materials and Reagents

| Compound/Reagent | Molar Mass ( g/mol ) | Typical Quantity | Notes |

| 3-(4-propylphenyl)propanoic acid | 192.25 | 10.0 g (52.0 mmol) | Starting material |

| Thionyl chloride (SOCl₂) | 118.97 | 5.7 mL (78.0 mmol) | Use in a fume hood |

| Aluminum chloride (AlCl₃) | 133.34 | 7.6 g (57.0 mmol) | Anhydrous, handle with care |

| Dichloromethane (DCM) | 84.93 | 200 mL | Anhydrous |

| Hydrochloric acid (HCl) | 36.46 | ~50 mL (5 M solution) | For workup |

| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed (sat. solution) | For workup |

| Magnesium sulfate (MgSO₄) | 120.37 | As needed | Anhydrous, for drying |

| Diethyl ether | 74.12 | As needed | For extraction |

| Hexane | 86.18 | As needed | For chromatography |

| Ethyl acetate | 88.11 | As needed | For chromatography |

3.2. Equipment

-

Round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and chromatography

-

pH paper

3.3. Step-by-Step Procedure

Step 1: Synthesis of 3-(4-propylphenyl)propionyl chloride

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-propylphenyl)propanoic acid (10.0 g, 52.0 mmol).

-

Place the flask in a fume hood and add thionyl chloride (5.7 mL, 78.0 mmol) dropwise at room temperature.

-

Once the addition is complete, heat the mixture to reflux (around 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-propylphenyl)propionyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (7.6 g, 57.0 mmol) in anhydrous dichloromethane (150 mL).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the crude 3-(4-propylphenyl)propionyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

The reaction is then carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and 5 M HCl (~50 mL).

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, then wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

-

The quenching of the reaction with water is exothermic and should be done slowly and with cooling.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Disclaimer: This protocol is intended for use by trained chemistry professionals. Appropriate safety measures should always be implemented.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application of 4-Propyl-1-indanone in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 4-propyl-1-indanone as a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein describe the synthesis of pyrazole, pyrimidine, and isoxazole derivatives, leveraging the reactivity of the indanone scaffold.

The core strategy involves an initial Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone-like α,β-unsaturated ketone. This intermediate serves as a key building block for subsequent cyclization reactions with various reagents to yield the desired heterocyclic cores. This approach allows for the generation of a diverse library of compounds with potential therapeutic applications.

Logical Workflow for Synthesis

The synthesis of these heterocyclic compounds from this compound follows a logical multi-step progression. The initial condensation to form the chalcone is a pivotal step, creating the necessary precursor for the subsequent cyclization reactions that lead to the formation of the different heterocyclic rings.

Caption: General workflow for the synthesis of heterocyclic compounds from this compound.

Experimental Protocols

Synthesis of 2-(4-methylbenzylidene)-4-propyl-1-indanone (Chalcone Intermediate)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with p-tolualdehyde.

Materials:

-

This compound

-

p-Tolualdehyde

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Distilled water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and p-tolualdehyde (10 mmol) in ethanol (100 mL).

-